molecular formula C10H11F3N2O5 B13954267 (6-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanamine oxalate

(6-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanamine oxalate

Cat. No.: B13954267
M. Wt: 296.20 g/mol
InChI Key: WDBWLCRRVWVMJP-UHFFFAOYSA-N
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Description

(6-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanamine oxalate is a chemical compound with the molecular formula C10H11F3N2O5. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of methoxy and trifluoromethyl groups on the pyridine ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanamine oxalate typically involves multiple steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring with the desired substituents. This can be achieved through various methods, such as the Hantzsch pyridine synthesis.

    Introduction of Methoxy and Trifluoromethyl Groups: The methoxy group can be introduced via methylation reactions, while the trifluoromethyl group can be added using trifluoromethylation reagents like trifluoromethyl iodide.

    Formation of Methanamine: The methanamine group is introduced through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.

    Oxalate Formation: Finally, the compound is converted to its oxalate salt by reacting with oxalic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridine ring or the methanamine group, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

(6-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanamine oxalate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (6-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanamine oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (6-Methoxy-5-(trifluoromethyl)pyridin-2-yl)methanamine: Similar structure but with the methanamine group at a different position on the pyridine ring.

    (5-(Trifluoromethyl)pyridin-3-yl)methanamine: Lacks the methoxy group, resulting in different chemical properties.

    (6-Methoxy-3-pyridyl)methanamine: Lacks the trifluoromethyl group, affecting its reactivity and applications.

Uniqueness

(6-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanamine oxalate is unique due to the combination of methoxy and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H11F3N2O5

Molecular Weight

296.20 g/mol

IUPAC Name

[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]methanamine;oxalic acid

InChI

InChI=1S/C8H9F3N2O.C2H2O4/c1-14-7-6(8(9,10)11)2-5(3-12)4-13-7;3-1(4)2(5)6/h2,4H,3,12H2,1H3;(H,3,4)(H,5,6)

InChI Key

WDBWLCRRVWVMJP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)CN)C(F)(F)F.C(=O)(C(=O)O)O

Origin of Product

United States

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